molecular formula C8H11NO3 B13504542 Tert-butyl 1,3-oxazole-5-carboxylate

Tert-butyl 1,3-oxazole-5-carboxylate

Cat. No.: B13504542
M. Wt: 169.18 g/mol
InChI Key: GGAZKEATRXACMP-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 1-position and a carboxylate group at the 5-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,3-oxazole-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis are classical methods for preparing oxazole derivatives . Other methods include the oxidation of oxazolines, cycloisomerization of propargyl amides, and palladium-mediated catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with controlled reaction parameters, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of tert-butyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The electron density from the tert-butyl group and the carboxylate group can influence the reactivity of the oxazole ring, making it susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

tert-butyl 1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO3/c1-8(2,3)12-7(10)6-4-9-5-11-6/h4-5H,1-3H3

InChI Key

GGAZKEATRXACMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CO1

Origin of Product

United States

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